Squalamine Lactate Enhances Anti-VEGF Therapy: A Direct, Head-to-Head Phase 2 Clinical Comparison with Ranibizumab Monotherapy
In a Phase 2 clinical trial (IMPACT study) involving 128 patients with neovascular age-related macular degeneration, the addition of topical squalamine lactate ophthalmic solution (OHR-102) to ranibizumab therapy resulted in a significantly greater improvement in visual acuity compared to ranibizumab alone. For the primary analysis population with classic-containing lesions, the mean gain in visual acuity at 36 weeks was 11.0 letters for the combination group versus 5.0 letters for the ranibizumab monotherapy group [1]. This represents a 6-letter or 120% greater gain in visual function. This is a direct, head-to-head comparison demonstrating the additive clinical benefit of squalamine lactate.
| Evidence Dimension | Mean gain in best-corrected visual acuity (BCVA) in Early Treatment Diabetic Retinopathy Study (ETDRS) letters at 36 weeks |
|---|---|
| Target Compound Data | Squalamine lactate (OHR-102) 0.2% ophthalmic solution twice daily + ranibizumab PRN: 11.0 letters |
| Comparator Or Baseline | Ranibizumab PRN monotherapy: 5.0 letters |
| Quantified Difference | 6.0 letters (120% relative increase) |
| Conditions | Phase 2, randomized, double-masked, placebo-controlled clinical trial (IMPACT study) in patients with classic-containing choroidal neovascularization lesions due to neovascular age-related macular degeneration (AMD). |
Why This Matters
This provides direct clinical evidence that squalamine lactate offers a quantifiable, additive therapeutic benefit when used in combination with standard-of-care anti-VEGF therapy, a key differentiator for procurement in ophthalmic research and clinical development.
- [1] Boyer D, et al. Squalamine Boosts Anti-VEGF Effect in Macular Degeneration. Medscape Medical News. November 17, 2015. Reporting on the IMPACT Phase 2 study. View Source
